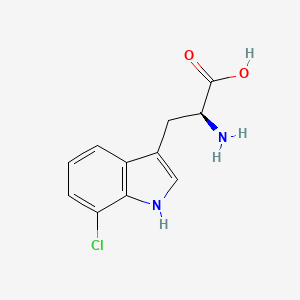

7-chloro-L-tryptophan

Description

Significance of Halogenated Tryptophan Derivatives in Natural Product Biosynthesis

Halogenation, the incorporation of a halogen atom, is a crucial modification in the biosynthesis of numerous natural products, significantly diversifying their structural and functional properties. nih.gov Halogenated amino acids, particularly derivatives of tryptophan, serve as vital precursors in the creation of a wide array of bioactive compounds. frontiersin.org These compounds are found in various natural sources and often exhibit potent biological activities, including antibiotic and antitumor properties. frontiersin.orgmdpi.com

The introduction of a halogen, such as chlorine or bromine, into the tryptophan scaffold can profoundly influence the resulting molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. technologypublisher.com This modification is catalyzed by a class of enzymes known as halogenases. researchgate.net Flavin-dependent halogenases, in particular, are responsible for the highly specific and regioselective halogenation of aromatic compounds like tryptophan, a process that is difficult to achieve through traditional chemical synthesis. researchgate.netchemistryviews.org This enzymatic precision allows organisms to produce complex and potent molecules. The resulting halogenated tryptophan derivatives are key building blocks for larger, more complex structures, including many indolocarbazole alkaloids, which are of significant interest in pharmaceutical research. pnas.orgnih.gov

Overview of 7-Chloro-L-Tryptophan as a Key Intermediate in Bioactive Compound Production

This compound is a halogenated derivative of the essential amino acid L-tryptophan, distinguished by a chlorine atom at the 7-position of the indole (B1671886) ring. ebi.ac.uk It serves as a critical biosynthetic intermediate for several well-known and therapeutically relevant natural products. frontiersin.org Its formation is the first committed step in the pathways leading to these complex molecules, branching off from primary metabolism. nih.gov

The biosynthesis of this compound is catalyzed by highly specific enzymes called tryptophan 7-halogenases. capes.gov.br These are flavin-dependent enzymes that utilize a chloride ion and molecular oxygen to regioselectively chlorinate L-tryptophan. nih.govsmolecule.com Two of the most studied tryptophan 7-halogenases are PrnA, involved in the biosynthesis of pyrrolnitrin (B93353), and RebH, which initiates the pathway to rebeccamycin (B1679247). nih.govnih.govacs.org

Once formed, this compound is channeled into specific biosynthetic pathways to produce distinct bioactive compounds. It is a direct precursor to the indolocarbazole antibiotic rebeccamycin, an antitumor agent that inhibits DNA topoisomerase I. frontiersin.orgnih.gov In the rebeccamycin pathway, this compound is first converted to 7-chloroindole-3-pyruvic acid imine by the FAD-dependent oxidase RebO. frontiersin.org Two molecules of this product are then dimerized by the enzyme RebD to form 11,11'-dichlorochromopyrrolic acid, a key step in constructing the indolocarbazole core. frontiersin.orgnih.gov

Similarly, this compound is the starting point for the synthesis of the antifungal antibiotic pyrrolnitrin. frontiersin.org In this pathway, the prnA gene product catalyzes the initial chlorination, after which the prnB, prnC, and prnD gene products perform subsequent transformations, including ring rearrangement and a second chlorination, to yield the final product. frontiersin.org The central role of this compound as a precursor makes it a focal point of research in metabolic engineering and combinatorial biosynthesis to generate novel halogenated compounds. technologypublisher.compnas.orgnih.gov

Detailed Research Findings

The following tables summarize key enzymes and the resulting bioactive compounds related to the biosynthesis involving this compound.

Table 1: Key Enzymes in the Biosynthesis of Rebeccamycin from L-Tryptophan

| Enzyme | Gene | Function |

|---|---|---|

| RebH | rebH | A tryptophan 7-halogenase that catalyzes the chlorination of L-tryptophan to form this compound. nih.gov |

| RebF | rebF | An NADH-dependent flavin reductase that provides the reduced FAD cofactor required by RebH. mdpi.comacs.org |

| RebO | rebO | A FAD-dependent L-amino acid oxidase that converts this compound to 7-chloroindole-3-pyruvic acid imine. frontiersin.orgnih.gov |

| RebD | rebD | Catalyzes the oxidative dimerization of two molecules of 7-chloroindole-3-pyruvic acid imine to form 11,11'-dichlorochromopyrrolic acid. frontiersin.orgnih.gov |

| RebP | rebP | A cytochrome P450 enzyme that catalyzes the decarboxylative ring closure to form the indolocarbazole core. pnas.orgnih.gov |

Table 2: Major Bioactive Compounds Derived from this compound

| Compound | Class | Biological Activity |

|---|---|---|

| Rebeccamycin | Indolocarbazole Alkaloid | Antitumor (DNA Topoisomerase I Inhibitor). frontiersin.orgpnas.org |

| Pyrrolnitrin | Phenylpyrrole | Antifungal Antibiotic. frontiersin.org |

| TMC-95A | Proteasome Inhibitor | Precursor 7-bromo-L-tryptophan is analogous to this compound and leads to this protease inhibitor. frontiersin.orgfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934646 | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-46-7, 153-97-9 | |

| Record name | 7-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of 7 Chloro L Tryptophan

Enzymatic Halogenation of L-Tryptophan to 7-Chloro-L-Tryptophan

The conversion of L-tryptophan to this compound is an enzymatic process that introduces a chlorine atom onto the C7 position of the indole (B1671886) ring of tryptophan. uniprot.org This reaction is catalyzed by tryptophan 7-halogenase and requires molecular oxygen, a halide salt, and a reduced flavin cofactor. scite.aifrontiersin.org The enzyme facilitates this specific chlorination, a reaction that is otherwise challenging to achieve with high selectivity through traditional chemical synthesis. wikipedia.org

Role of Tryptophan 7-Halogenase (PrnA, RebH)

Tryptophan 7-halogenase, with representative enzymes PrnA from Pseudomonas fluorescens and RebH from Lechevalieria aerocolonigenes, is central to the biosynthesis of this compound. mdpi.comrcsb.org These enzymes are members of the flavin-dependent halogenase superfamily and are responsible for the regioselective chlorination of L-tryptophan at the 7-position of its indole ring. rsc.orgwikipedia.org While both PrnA and RebH catalyze the same reaction, they are involved in the biosynthetic pathways of different natural products, pyrrolnitrin (B93353) and rebeccamycin (B1679247), respectively. bris.ac.ukesrf.fr Structural studies have revealed that these enzymes are composed of two distinct modules: one for binding the FAD cofactor and another for binding the tryptophan substrate. esrf.frnih.gov A notable feature is a tunnel, approximately 10 Å long, that connects these two sites. nih.govacs.org

Flavin-Dependent Nature and Cofactor Requirements (FADH2, FAD)

Tryptophan 7-halogenases are flavin-dependent enzymes, meaning they require a flavin cofactor to function. wikipedia.org Specifically, the reaction necessitates the reduced form of flavin adenine (B156593) dinucleotide (FADH2). frontiersin.orgnih.gov The catalytic cycle begins with the reduction of FAD to FADH2, a process carried out by a separate flavin reductase enzyme. wikipedia.org This FADH2 then binds to the halogenase. For continuous enzymatic activity, especially in laboratory settings, a system to regenerate FADH2 is essential. nih.govwikipedia.org This is often achieved by including a flavin reductase and a source of reducing power, such as NADH or NADPH. frontiersin.orgwikipedia.org

| Enzyme/System | Cofactor(s) | Function | Source |

|---|---|---|---|

| Tryptophan 7-Halogenase (PrnA, RebH) | FADH2, FAD | Catalyzes the chlorination of L-tryptophan. FADH2 is the active cofactor, which becomes oxidized to FAD during the reaction. | frontiersin.orgwikipedia.org |

| Flavin Reductase (e.g., RebF, PrnF) | NADH/NADPH | Reduces FAD to FADH2, which is then used by the halogenase. | frontiersin.orgwikipedia.org |

| Cofactor Regeneration System | Glucose Dehydrogenase, NAD(P)+ | Used in vitro to regenerate NADH/NADPH, which in turn is used by the flavin reductase to regenerate FADH2. | wikipedia.org |

Mechanism of Action of Tryptophan 7-Halogenase

The mechanism of tryptophan 7-halogenase involves a series of steps that ultimately lead to the regioselective chlorination of L-tryptophan. The process begins with the reaction of FADH2 with molecular oxygen within the enzyme's active site to form a flavin-hydroperoxide intermediate. rsc.orgwikipedia.org This intermediate is key to the subsequent generation of the chlorinating species. wikipedia.org The substrate, L-tryptophan, and the FAD cofactor bind to separate sites within the enzyme, connected by a 10 Å-long tunnel. nih.govesrf.fr

Formation of Hypochlorous Acid (HOCl) Intermediate

Following the formation of the flavin-hydroperoxide, a chloride ion attacks this intermediate, leading to the formation of hypochlorous acid (HOCl) and a flavin hydroxide. uniprot.orgacs.org This newly formed HOCl is the key chlorinating agent. nih.govesrf.fr It is proposed that the HOCl then travels through the 10 Å-long tunnel from the FAD-binding site to the tryptophan-binding site where the chlorination event occurs. nih.govacs.org

Regioselective Chlorination at the C7 Position

The remarkable regioselectivity of the enzyme, specifically targeting the C7 position of the tryptophan indole ring, is a result of the precise orientation of the substrate within its binding site. nih.govwikipedia.org The tryptophan molecule is positioned in such a way that the C7 atom is exposed to the incoming HOCl from the tunnel, while other potentially reactive positions are shielded by the enzyme's structure. nih.gov The chlorination proceeds via an electrophilic aromatic substitution mechanism, where the HOCl, possibly activated by a key lysine (B10760008) residue, attacks the electron-rich indole ring at the C7 position. bris.ac.uknih.gov This leads to the formation of a Wheland intermediate, which is then deprotonated to yield the final product, this compound. nih.gov

Active Site Characterization and Binding Interactions

The active site of tryptophan 7-halogenase is characterized by two distinct modules for binding FAD and tryptophan, separated by a tunnel. nih.govnih.gov The tryptophan-binding site utilizes a combination of interactions to secure the substrate in a specific orientation. wikipedia.org These include hydrogen bonds between the amino acid moiety of tryptophan and residues like tyrosine and glutamate (B1630785), as well as π-stacking interactions between the indole ring and aromatic residues such as tryptophan, phenylalanine, and histidine. wikipedia.orgrsc.org A crucial lysine residue (Lys79 in PrnA and RebH) is located at the end of the tunnel near the tryptophan-binding site. acs.orgnih.gov This lysine is thought to play a vital role in activating the HOCl intermediate, thereby increasing its electrophilicity and facilitating the attack on the tryptophan ring. bris.ac.uknih.gov Another key residue, a glutamate (Glu346 in PrnA), is proposed to act as a general base, assisting in the deprotonation of the intermediate formed during the electrophilic substitution. bris.ac.uknih.gov

Associated Flavin Reductases (RebF, Fre, PrnF)

Tryptophan 7-halogenases, the key enzymes in the chlorination of L-tryptophan, are dependent on a reduced flavin cofactor, FADH2. wikipedia.org This vital molecule is supplied by a group of enzymes known as flavin reductases. In various microorganisms, specific flavin reductases are associated with tryptophan halogenase systems. Notable examples include RebF from Lechevalieria aerocolonigenes, Fre from Escherichia coli, and PrnF from Pseudomonas fluorescens. mdpi.comresearchgate.netnih.gov

These flavin reductases utilize NAD(P)H to reduce FAD (flavin adenine dinucleotide) to FADH2. wikipedia.org While some tryptophan halogenases have a native flavin reductase partner encoded within the same gene cluster, others can effectively utilize flavin reductases recruited from the host's general metabolism. wikipedia.orgmdpi.com For instance, in vitro studies have demonstrated that flavin reductases from different organisms, such as a thermophilic Fre from Bacillus subtilis, can be used to support the activity of various halogenases. mdpi.com

Role in FADH2 Regeneration

The primary role of associated flavin reductases like RebF, Fre, and PrnF is the continuous regeneration of FADH2. wikipedia.orgmdpi.com Tryptophan 7-halogenase consumes FADH2 during the halogenation reaction, converting it back to its oxidized form, FAD. wikipedia.org To sustain the catalytic activity of the halogenase, a constant supply of FADH2 is essential. wikipedia.orgresearchgate.net

The flavin reductase facilitates this by catalyzing the reduction of FAD using NAD(P)H as an electron donor. wikipedia.org This process is often coupled with a cofactor regeneration system, especially in biocatalytic applications. For example, a glucose dehydrogenase can be employed to reduce NAD(P)+ to NAD(P)H, which is then used by the flavin reductase to regenerate FADH2. wikipedia.orgresearchgate.net This elegant enzymatic cascade ensures a steady-state concentration of the required FADH2 for the halogenase to function efficiently. mdpi.com Interestingly, studies have shown that direct physical contact between the halogenase and the flavin reductase is not an absolute requirement, as the halogenase can utilize diffusible FADH2 produced by the reductase. researchgate.net

Genetic Basis of Tryptophan 7-Halogenase Systems

The genetic blueprints for the biosynthesis of this compound are typically organized in specific gene clusters or operons within the genomes of producing microorganisms. wikipedia.orgnih.gov These clusters contain the genes encoding not only the tryptophan 7-halogenase but also the associated flavin reductase and other enzymes involved in the subsequent steps of a particular biosynthetic pathway. nih.govfrontiersin.org

Gene Clusters and Operons (e.g., prnABCD, reb operon)

A classic example of such a genetic organization is the prnABCD gene cluster from Pseudomonas fluorescens, which is responsible for the biosynthesis of the antifungal compound pyrrolnitrin. researchgate.netnih.gov In this cluster, the prnA gene encodes the tryptophan 7-halogenase that catalyzes the initial chlorination of L-tryptophan to this compound. nih.govnih.gov The subsequent genes, prnB, prnC, and prnD, encode enzymes for the further conversion of this intermediate. nih.gov The prnF gene, encoding a flavin reductase, is also part of the pyrrolnitrin biosynthetic cluster and provides the necessary FADH2 for PrnA. frontiersin.orgresearchgate.net

Similarly, the reb operon from Lechevalieria aerocolonigenes contains the rebH gene for tryptophan 7-halogenase and the rebF gene for its partner flavin reductase, which are involved in the biosynthesis of the antitumor agent rebeccamycin. wikipedia.orgacs.org The organization of these genes into operons ensures the coordinated expression of all the necessary components for the efficient production of the final halogenated metabolite. nih.gov

Heterologous Expression for this compound Production

The understanding of these gene clusters has paved the way for the heterologous expression of tryptophan 7-halogenase systems in various host organisms for the production of this compound. nih.govnih.gov By introducing the genes for a tryptophan 7-halogenase (e.g., prnA or rebH) and a compatible flavin reductase (e.g., fre, prnF, or rebF) into a suitable host like Escherichia coli or Corynebacterium glutamicum, it is possible to establish a biosynthetic pathway for this compound production. researchgate.netnih.govnih.gov

Researchers have successfully demonstrated this by co-expressing different combinations of halogenase and flavin reductase genes from various microbial sources. nih.govresearchgate.net For instance, combining the prnA gene from Serratia plymuthica with the fre gene from E. coli has been shown to yield significant production of this compound. researchgate.netnih.gov This approach of metabolic engineering allows for the controlled and potentially large-scale production of this valuable halogenated amino acid. wikipedia.orgnih.gov

Microbial Sources of Tryptophan 7-Halogenase

Tryptophan 7-halogenases are found in a variety of microorganisms, primarily bacteria and fungi, where they play a key role in the biosynthesis of halogenated secondary metabolites. mdpi.comacs.orgoup.com These enzymes exhibit a remarkable regioselectivity, specifically targeting the C7 position of the tryptophan indole ring for halogenation. nih.govacs.org

Pseudomonas fluorescens

Pseudomonas fluorescens is a well-known and extensively studied microbial source of tryptophan 7-halogenase. mdpi.comuniprot.org This bacterium produces the antifungal antibiotic pyrrolnitrin, and the initial step in its biosynthesis is the chlorination of L-tryptophan to this compound, catalyzed by the enzyme PrnA. nih.govuniprot.org The PrnA enzyme from P. fluorescens has been the subject of detailed structural and mechanistic studies, providing significant insights into the function of flavin-dependent halogenases. nih.goviucr.org The discovery and characterization of the prn gene cluster in this organism have been instrumental in understanding the genetic basis of this compound biosynthesis. nih.gov

Lechevalieria aerocolonigenes

In the bacterium Lechevalieria aerocolonigenes, this compound is a key precursor in the biosynthesis of the antitumor agent rebeccamycin. enzyme-database.orgwikipedia.org The chlorination step is performed by a two-component system consisting of the FAD-dependent tryptophan 7-halogenase, RebH, and an NADH-dependent flavin reductase, RebF. enzyme-database.orgnih.gov

RebH is a 61-kDa protein that exists as a homodimer in solution. wikipedia.org It possesses two primary binding sites: one for the FAD cofactor and another for the L-tryptophan substrate, connected by a 10 Å-long tunnel. wikipedia.org The enzyme catalyzes the reaction where L-tryptophan, FADH2, chloride, and oxygen are converted to this compound, FAD, and water. expasy.orgenzyme-database.org The mechanism involves the oxidation of FADH2 by molecular oxygen to form a C4a-hydroperoxyflavin intermediate. expasy.org This intermediate reacts with a chloride ion to produce a hypochlorite (B82951) ion, which then interacts with a lysine residue in the active site to form a chloramine (B81541) that ultimately chlorinates the tryptophan. expasy.org

Following the formation of this compound, the rebeccamycin pathway in L. aerocolonigenes involves another enzyme, this compound oxidase (RebO), which oxidizes the precursor. wikipedia.orgcreative-enzymes.comexpasy.org RebO, a flavoenzyme containing noncovalently bound FAD, shows a significant preference for this compound over L-tryptophan. expasy.org

Table 1: Properties of Tryptophan 7-Halogenase (RebH) from Lechevalieria aerocolonigenes

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | Tryptophan 7-halogenase (RebH) | enzyme-database.org |

| EC Number | 1.14.19.9 | expasy.org |

| Organism | Lechevalieria aerocolonigenes | expasy.orgwikipedia.org |

| Molecular Weight | 61 kDa | wikipedia.org |

| Structure | Homodimer | wikipedia.org |

| Cofactor | FAD (supplied by RebF) | enzyme-database.orgwikipedia.org |

| Substrates | L-tryptophan, FADH2, Chloride (Cl-), Oxygen (O2) | expasy.org |

| Product | This compound | expasy.org |

| Biosynthetic Pathway | Rebeccamycin biosynthesis | enzyme-database.orgwikipedia.org |

Serratia grimesii and Serratia plymuthica

Tryptophan 7-halogenases, designated as PrnA, are also found in bacteria such as Serratia grimesii and Serratia plymuthica. nih.govdntb.gov.uakegg.jp These enzymes are involved in the biosynthesis of the antifungal compound pyrrolnitrin. wikipedia.orgencyclopedia.pub The PrnA enzymes from these Serratia species have been successfully utilized in metabolically engineered bacteria for the production of this compound. nih.govresearchgate.net

In a study using a metabolically engineered strain of Corynebacterium glutamicum designed to overproduce L-tryptophan, various combinations of tryptophan 7-halogenases (PrnA or RebH) and flavin reductases were tested for their efficacy in converting L-tryptophan to this compound. nih.govnih.gov The results demonstrated that the combined expression of the PrnA halogenase from either Serratia grimesii or Serratia plymuthica with a flavin reductase (Fre) from Escherichia coli, Pseudomonas fluorescens, or Lechevalieria aerocolonigenes led to higher production yields of this compound compared to other enzyme combinations. nih.govresearchgate.netresearchgate.net

Table 2: Comparison of Halogenase-Reductase Systems for this compound Production in Engineered C. glutamicum

| Tryptophan 7-Halogenase Source | Flavin Reductase Source | Relative Production of this compound | Source(s) |

|---|---|---|---|

| Serratia plymuthica (Sp-prnA) | Escherichia coli (Ec-fre) | High | nih.govresearchgate.net |

| Serratia grimesii (Sg-prnA) | Escherichia coli (Ec-fre) | High | nih.govresearchgate.net |

| Serratia plymuthica (Sp-prnA) | Pseudomonas fluorescens (Pf-prnF) | High | nih.govresearchgate.net |

| Serratia grimesii (Sg-prnA) | Pseudomonas fluorescens (Pf-prnF) | High | nih.govresearchgate.net |

| Serratia plymuthica (Sp-prnA) | Lechevalieria aerocolonigenes (La-rebF) | High | nih.govresearchgate.net |

| Serratia grimesii (Sg-prnA) | Lechevalieria aerocolonigenes (La-rebF) | High | nih.govresearchgate.net |

Alternative Synthetic Routes to this compound

Beyond its natural biosynthesis, several alternative routes for the synthesis of this compound have been developed. Traditional chemical halogenation of arenes often requires harsh conditions and can suffer from a lack of regioselectivity. wikipedia.org In contrast, biocatalytic and chemoenzymatic methods offer greener, more selective alternatives, leveraging the pristine chemo- and stereoselectivity of enzymes. nih.govresearchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine chemical synthesis with enzymatic catalysis to produce target molecules efficiently. One such approach for producing optically pure chlorotryptophans involves the use of the enzyme tryptophan synthase. researchgate.net In this method, various chloroindoles (including 7-chloroindole) are used as starting materials, which are then reacted with L-serine in the presence of tryptophan synthase to yield the corresponding chloro-L-tryptophan with excellent enantiomeric purity (>99% e.e.). researchgate.net

Another chemoenzymatic route was reported for the synthesis of 7-chloro-4-dimethylallyl-L-tryptophan, a key fragment of the natural product krisynomycin. scdi-montpellier.fr This synthesis proceeds through a prenylation-chlorination sequence. scdi-montpellier.fr The process involves the C4 prenylation of tryptophan by a bacterial prenyltransferase, followed by enzymatic chlorination, providing evidence for the biosynthetic pathway of krisynomycin. scdi-montpellier.fr The use of enzymes in these syntheses allows for reactions at specific positions on the molecule under mild conditions, avoiding the need for complex protecting group strategies often required in purely chemical syntheses. researchgate.net

One-Pot Biotransformation Methods

One-pot biotransformation, where multiple enzymatic reactions occur in a single reactor, represents a highly efficient production strategy. A system has been developed for the co-production of this compound and indole pyruvic acid from L-tryptophan. nih.gov This method utilizes a combination of an L-amino acid deaminase (L-AAD) and a halogenase within a single system, which crucially incorporates an efficient FAD/FADH2 cofactor regeneration cycle. nih.gov

The system can be operated using either purified enzymes (cell-free) or engineered whole cells. In the cell-free setup, an optimal activity ratio between L-AAD and the halogenase was determined to be between 1:50 and 1:60. nih.gov This system was capable of producing 170 mg/L of this compound and 193 mg/L of indole pyruvic acid within six hours. nih.gov When implemented as a whole-cell biotransformation, fine-tuning the expression of the enzymes and enhancing the intracellular supply of FAD/FADH2 resulted in a 15% increase in this compound synthesis (to 110 mg/L) and a 12% increase in indole pyruvic acid production (to 129 mg/L). nih.gov This one-pot approach demonstrates a streamlined and efficient method for generating this compound alongside another valuable chemical product. nih.gov

Table 3: Yields from One-Pot Biotransformation for this compound Production

| Biotransformation Method | This compound Yield | Indole Pyruvic Acid Yield | Time | Source(s) |

|---|---|---|---|---|

| Cell-Free System | 170 mg/L | 193 mg/L | 6 hours | nih.gov |

Metabolic Pathways Involving 7 Chloro L Tryptophan

7-Chloro-L-Tryptophan as a Precursor in Secondary Metabolism

This compound is derived from the primary metabolite L-tryptophan through a regioselective chlorination reaction. mdpi.comoup.com This conversion is the initial and committing step in the biosynthetic pathways of pyrrolnitrin (B93353) and rebeccamycin (B1679247). pnas.org The incorporation of a chlorine atom at the C7 position of the indole (B1671886) ring of tryptophan is a critical modification that channels the molecule away from primary metabolism and into these specialized secondary metabolic routes. pnas.orgresearchgate.net

The biosynthesis of this compound is accomplished by a class of enzymes known as FADH2-dependent halogenases. pnas.org In the pyrrolnitrin pathway in Pseudomonas fluorescens, the enzyme responsible is PrnA, a tryptophan 7-halogenase. mdpi.comwikipedia.org Similarly, in the rebeccamycin pathway in Lechevalieria aerocolonigenes, the enzymes RebF (a flavin reductase) and RebH (a halogenase) work in concert to catalyze the same reaction, producing this compound. pnas.orgnih.gov

Pyrrolnitrin is a potent antifungal compound produced by various bacteria, including several Pseudomonas species. wikipedia.orgnih.gov Its biosynthesis is a well-characterized pathway that proceeds in four enzymatic steps, starting from L-tryptophan. mdpi.comnih.gov The formation of this compound is the first committed step in this pathway. researchgate.netnih.gov

Following the synthesis of this compound by PrnA, a cascade of three further enzymatic reactions converts it into the final product, pyrrolnitrin. nih.govnih.gov These enzymes are encoded by the prn gene cluster, specifically prnB, prnC, and prnD. researchgate.netwikipedia.org

Table 1: Key Enzymes in Pyrrolnitrin Biosynthesis

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| Tryptophan 7-halogenase | prnA | Chlorination | L-tryptophan | This compound |

| Monodechloroaminopyrrolnitrin synthase | prnB | Ring rearrangement and decarboxylation | This compound | Monodechloroaminopyrrolnitrin |

| Monodechloroaminopyrrolnitrin halogenase | prnC | Chlorination | Monodechloroaminopyrrolnitrin | Aminopyrrolnitrin |

| Aminopyrrolnitrin oxygenase | prnD | Oxidation | Aminopyrrolnitrin | Pyrrolnitrin |

The second step in the pyrrolnitrin biosynthetic pathway is catalyzed by the enzyme PrnB, also known as monodechloroaminopyrrolnitrin synthase. uniprot.org This enzyme facilitates a complex transformation of this compound that involves both a ring rearrangement and a decarboxylation. researchgate.netnih.gov PrnB, which contains a heme b cofactor, is structurally related to the heme-dependent dioxygenase superfamily, including enzymes like indoleamine 2,3-dioxygenase (IDO). acs.orgnih.gov The reaction converts the indole ring of this compound into a phenylpyrrole structure, yielding monodechloroaminopyrrolnitrin (MDA). nih.govnih.gov While PrnB can bind both D- and L-isomers of 7-chloro-tryptophan, it preferentially utilizes the L-enantiomer, which is the natural substrate. uniprot.org

The third enzyme in the pathway, PrnC, is a flavin-dependent halogenase that catalyzes the second chlorination event in pyrrolnitrin biosynthesis. nih.govuniprot.org It acts on monodechloroaminopyrrolnitrin (MDA), the product of the PrnB-catalyzed reaction. pnas.orgresearchgate.net PrnC regioselectively adds a chlorine atom to the 3-position of the pyrrole (B145914) ring of MDA to form aminopyrrolnitrin (APRN). nih.govnih.gov Similar to PrnA, PrnC requires a flavin reductase to supply the reduced flavin cofactor necessary for its halogenating activity. frontiersin.org

The final step in pyrrolnitrin biosynthesis is the oxidation of the amino group of aminopyrrolnitrin (APRN) to a nitro group, a reaction catalyzed by the enzyme PrnD. nih.govnih.gov PrnD is a novel Rieske N-oxygenase, a type of two-component oxygenase. asm.orgebi.ac.uk It works in conjunction with a flavin:NADH reductase partner, PrnF, which provides the necessary reducing equivalents. researchgate.net This oxidation converts APRN into the final bioactive compound, pyrrolnitrin. pnas.orgresearchgate.net

Rebeccamycin is an indolocarbazole alkaloid with antitumor properties, produced by the actinomycete Lechevalieria aerocolonigenes. pnas.orgnih.gov The biosynthesis of rebeccamycin also begins with L-tryptophan and proceeds through the key intermediate this compound. pnas.orgresearchgate.net The initial halogenation is carried out by the RebF/RebH enzyme system, a two-component FADH2-dependent halogenase. pnas.orgnih.gov RebH is the halogenase, and RebF is the flavin reductase that supplies the necessary FADH2. nih.govresearchgate.net

Following the formation of this compound, the biosynthetic pathway to rebeccamycin involves a series of complex enzymatic steps, including oxidation, dimerization, and glycosylation. researchgate.netacs.org The enzyme RebO, an L-amino acid oxidase, converts this compound into 7-chloroindole-3-pyruvic acid imine. uniprot.orgfrontiersin.org Subsequently, the enzyme RebD, a heme protein, catalyzes the formation of the chromopyrrolic acid scaffold from two molecules of the imine product. acs.org This bis-indole pyrrole core is a central intermediate that undergoes further modifications by other enzymes in the reb gene cluster to ultimately yield rebeccamycin. researchgate.netcapes.gov.br

The biosynthesis of many complex natural products, particularly those with halogenated indole scaffolds, initiates with the modification of the amino acid L-tryptophan. A key intermediate in several of these pathways is this compound. This section details the enzymatic transformations that follow the formation of this chlorinated precursor, leading to the generation of diverse and biologically active molecules.

Enzymatic Steps Following this compound Formation

The formation of this compound is a critical branch point, directing metabolism towards the synthesis of halogenated indole alkaloids like rebeccamycin. researchgate.netfrontiersin.orgsci-hub.ru This process is catalyzed by a two-component system consisting of an FADH2-dependent halogenase, RebH, and an NADH-dependent flavin reductase, RebF. nih.govpnas.orgresearchgate.net RebF reduces FAD to FADH2, which is then utilized by RebH to catalyze the regioselective chlorination of L-tryptophan at the 7-position of the indole ring. nih.govpnas.org Once formed, this compound enters a cascade of enzymatic reactions.

The subsequent step in the rebeccamycin biosynthetic pathway is the oxidation of this compound. This reaction is catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent L-amino acid oxidase, RebO. researchgate.netresearchgate.netresearchgate.net RebO facilitates the oxidative deamination of this compound to produce 2-imino-3-(7-chloroindol-3-yl)propanoate, also known as 7-chloroindole-3-pyruvic acid imine, along with the release of hydrogen peroxide. nih.govnih.govwikipedia.orgresearchgate.net Kinetic studies have demonstrated that RebO exhibits a significant preference for this compound over unsubstituted L-tryptophan, underscoring its specific role in this halogenated pathway. nih.gov The enzyme requires a non-covalently bound FAD cofactor for its activity. nih.govwikipedia.org

Following the formation of 7-chloroindole-3-pyruvic acid imine, the heme protein RebD catalyzes the dimerization of two molecules of this imine to form 11,11'-dichlorochromopyrrolic acid. sci-hub.ruresearchgate.netresearchgate.netacs.org This molecule is a key bis-indole pyrrole intermediate. researchgate.net RebD itself is a bifunctional enzyme, possessing both catalase and chromopyrrolic acid synthase activities, and requires dioxygen as a cosubstrate. acs.org The dimerization reaction is a crucial step in constructing the characteristic indolocarbazole scaffold of rebeccamycin. jst.go.jpnih.gov

The formation of 11,11'-dichlorochromopyrrolic acid sets the stage for a series of further enzymatic modifications to complete the biosynthesis of rebeccamycin. These steps involve a cascade of enzymes that perform cyclization, glycosylation, and methylation.

RebP and RebC: The cytochrome P450 enzyme RebP and the FAD-containing monooxygenase RebC work in tandem to catalyze the decarboxylative ring closure of 11,11'-dichlorochromopyrrolic acid to form the rebeccamycin aglycone. researchgate.netresearchgate.netpnas.orgnih.gov This complex transformation results in the formation of the fused six-ring indolocarbazole core. pnas.orgnih.gov While RebP is a P450 oxygenase, RebC is thought to function as a flavin-dependent hydroxylase. pnas.orgnih.gov

RebG: Following the formation of the aglycone, the N-glycosyltransferase RebG attaches a glucose moiety to the indole nitrogen. researchgate.netjst.go.jpnih.govtandfonline.com This glycosylation step is crucial for the biological activity of the final compound.

RebM: The final step in rebeccamycin biosynthesis is the methylation of the sugar moiety. researchgate.netjst.go.jpnih.govtandfonline.com This reaction is catalyzed by the S-adenosylmethionine (AdoMet)-dependent O-methyltransferase RebM, which specifically methylates the 4'-hydroxyl group of the attached glucose. nih.gov

Biosynthesis of Other Halogenated Indole Alkaloids

The enzymatic machinery involving this compound is not limited to rebeccamycin biosynthesis but also serves as a foundation for the production of other halogenated indole alkaloids. frontiersin.orgnih.gov The initial halogenation of tryptophan is a key entry point for creating structural diversity. For instance, the tryptophan 7-halogenase RebH can also utilize bromide ions to produce 7-bromo-L-tryptophan, a precursor for other bioactive compounds. frontiersin.orgnih.gov

Furthermore, the core enzymes of the rebeccamycin pathway, such as RebO and RebD, can be used in combinatorial biosynthesis approaches to generate novel indolocarbazole analogs. pnas.orgnih.gov By combining genes from different biosynthetic clusters, such as those for rebeccamycin and staurosporine, researchers can create hybrid pathways that produce new compounds with potentially altered biological activities. jst.go.jppnas.org This highlights the modularity of these biosynthetic pathways and the potential for engineering the production of a wide array of halogenated indole alkaloids. escholarship.orgfrontiersin.org

Derivatization of this compound

Beyond its role as a precursor in complex biosynthetic pathways, this compound can be further modified to create a variety of halogenated derivatives with potential applications in medicinal chemistry and biotechnology. nih.govnih.govfrontiersin.org These derivatization reactions expand the chemical space accessible from this halogenated amino acid.

Formation of Halogenated Tryptamine Derivatives

Enzymatic Steps Following this compound Formation

RebD-Mediated Dimerization to Chromopyrrolic Acid (CPA)

Derivatization of this compound

Generation of Halogenated Violacein (B1683560) Analogues

The biosynthesis of novel halogenated analogues of the violet pigment violacein can be achieved by incorporating this compound into its metabolic pathway. This is accomplished through a "geno-chemetic" strategy that combines the biosynthetic gene clusters of rebeccamycin and violacein in a host organism like Escherichia coli. nih.govscdi-montpellier.frsmolecule.com

The key enzymes in this process are the tryptophan 7-halogenase RebH and its associated flavin reductase RebF, which are responsible for the initial chlorination of L-tryptophan to form this compound. nih.govsmolecule.com Once formed, this compound serves as a substrate for the violacein biosynthetic pathway enzymes (VioA, VioB, VioC, VioD, and VioE). nih.govbohrium.com The violacein pathway demonstrates a degree of substrate promiscuity, allowing it to process this halogenated analogue. scdi-montpellier.frbohrium.com

The first enzyme in the violacein pathway, VioA, oxidizes the tryptophan analogue to an imine intermediate. nih.govsmolecule.com Subsequent enzymes in the pathway then catalyze a series of reactions, including dimerization and oxidative rearrangements, to ultimately produce chlorinated derivatives of violacein and its precursor, deoxyviolacein. nih.govsmolecule.combohrium.com By engineering the expression of different combinations of the rebeccamycin and violacein genes, it is possible to direct the synthesis towards specific chlorinated analogues. For instance, replacing the initial enzymes of the violacein pathway (VioA and VioB) with their counterparts from the rebeccamycin pathway (RebO and RebD) can increase the proportion of chlorinated products due to the higher affinity of RebO for this compound. smolecule.comucl.ac.uk

Table 1: Engineered Biosynthetic Constructs for Halogenated Violacein Production

| Construct | Genes Involved | Primary Products | Reference |

| 1 | vioABCDE | Violacein, Deoxyviolacein | smolecule.com |

| 2 | rebF/H + vioABCDE | 7-chloroviolacein, 7-chlorodeoxyviolacein | smolecule.com |

| 3 | rebF/H/O/D + vioCDE | Increased yield of 7-chloroviolacein and 7-chlorodeoxyviolacein | smolecule.com |

This innovative approach of combining biosynthetic pathways from different organisms provides a powerful method for generating novel halogenated natural products with potential for new biological activities. scdi-montpellier.frucl.ac.uk

Chemoenzymatic Modification for Novel Compounds

The integration of enzymatic and chemical methods, known as chemoenzymatic synthesis, offers a versatile strategy for creating novel compounds derived from this compound. This approach leverages the high selectivity of enzymes for initial modifications, followed by the broad applicability of chemical reactions for further diversification.

A notable example is the synthesis of 7-chloro-4-dimethylallyl-L-tryptophan, a key structural component of the antibiotic krisynomycin. scdi-montpellier.frsymeres.com This synthesis is achieved through a sequential enzymatic prenylation and chlorination. scdi-montpellier.fr The process involves the use of a prenyltransferase enzyme to attach a dimethylallyl group to the tryptophan scaffold, followed by the action of a tryptophan halogenase to introduce the chlorine atom at the 7-position. scdi-montpellier.frsymeres.com

Furthermore, the chlorine atom on the indole ring of this compound serves as a chemical handle for late-stage functionalization using cross-coupling reactions. nih.govrsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly useful for this purpose. smolecule.comrsc.org This strategy allows for the introduction of a wide variety of aryl and heteroaryl groups at the 7-position of the tryptophan ring. While much of the research has focused on the more reactive 7-bromo-L-tryptophan, the principles are applicable to its chloro-analogue. smolecule.com These chemoenzymatic strategies are instrumental in expanding the chemical diversity of tryptophan-derived molecules for applications in drug discovery and development. symeres.com

Table 2: Chemoenzymatic Synthesis of a Krisynomycin Fragment

| Step | Reaction Type | Key Reagents/Enzymes | Product | Reference |

| 1 | Enzymatic Prenylation | Aromatic Prenyltransferase | 4-dimethylallyl-L-tryptophan | scdi-montpellier.frsymeres.com |

| 2 | Enzymatic Chlorination | Tryptophan 7-halogenase (e.g., RebH) | 7-chloro-4-dimethylallyl-L-tryptophan | scdi-montpellier.frsymeres.com |

This modular approach, combining the precision of biocatalysis with the power of synthetic chemistry, provides a robust platform for the generation of novel and structurally complex molecules from this compound. nih.govsymeres.com

Biological Roles and Mechanisms of Action in Research

Modulation of Neurotransmitter Systems

Research indicates that halogenated tryptophans, such as 7-chloro-L-tryptophan, have the potential to modulate neurotransmitter systems. smolecule.com Due to its structural similarity to L-tryptophan, the natural precursor for several key neurochemicals, this compound is of interest for its potential roles in neurochemistry and pharmacology. smolecule.com

This compound may influence the metabolism and synthesis of serotonin (B10506) due to its structural resemblance to L-tryptophan. smolecule.com L-tryptophan is an essential amino acid and the sole precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). nih.govmdpi.comnih.gov The synthesis of serotonin in the brain is a multi-step process that is directly dependent on the availability of tryptophan. nih.govsigmaaldrich.com

| Enzyme/Molecule | Role in Serotonin Synthesis |

| L-Tryptophan | Essential precursor amino acid. nih.govnih.gov |

| Tryptophan Hydroxylase (TPH) | Catalyzes the rate-limiting step: conversion of L-tryptophan to 5-hydroxytryptophan (B29612). mdpi.comsigmaaldrich.com |

| 5-Hydroxytryptophan | Intermediate molecule in the synthesis pathway. mdpi.comsigmaaldrich.com |

| L-Aromatic Acid Decarboxylase | Converts 5-hydroxytryptophan to serotonin. sigmaaldrich.comnih.gov |

| Serotonin (5-Hydroxytryptamine) | The final neurotransmitter product. nih.govsigmaaldrich.com |

Research findings suggest that this compound may interact directly with neurotransmitter receptors, specifically serotonin receptors. smolecule.com This interaction is thought to influence mood and behavior. smolecule.com The binding of neurotransmitters to their receptors is a critical step in signal transmission in the nervous system. The interaction of this compound with these receptors could potentially mimic or block the effects of the natural ligand, serotonin, leading to a modulation of serotonergic activity. Further investigation is needed to fully elucidate the specific mechanisms and consequences of this interaction. smolecule.com

Influence on Serotonin Metabolism and Synthesis Pathways

Antimicrobial Properties of this compound and its Derivatives

Halogenated amino acids, including derivatives of tryptophan, are present in a variety of natural products and are known for their antimicrobial activity. nih.govresearchgate.net Research has shown that this compound and its derivatives exhibit antimicrobial properties against certain pathogens. smolecule.com It is a known precursor for the synthesis of complex antibiotics like rebeccamycin (B1679247) and pyrrolnitrin (B93353). nih.govresearchgate.net The bactericidal activity of 7-chlorotryptophan (B86515) against Gram-positive bacteria is attributed to its chlorinating and chloride groups. biosynth.com

One of the proposed mechanisms for the antimicrobial action of 7-chlorotryptophan is the inhibition of bacterial protein synthesis. cymitquimica.combiosynth.com By interfering with this essential cellular process, the compound can effectively halt the growth of bacteria. biosynth.com Due to its structural similarity to L-tryptophan, it is plausible that this compound could be mistakenly incorporated into proteins or interfere with the enzymatic machinery responsible for protein assembly, leading to non-functional proteins and ultimately inhibiting bacterial proliferation. smolecule.com Studies on other amino acid analogs have shown that they can exert their inhibitory effects at the ribosomal level, disrupting the transfer of amino acids to the growing polypeptide chain. umich.edu

This compound has demonstrated activity against several Gram-positive bacteria. nih.govbiosynth.com It is a precursor to rebeccamycin, an antitumor agent that also possesses antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus faecalis. nih.gov Staphylococcus aureus, a Gram-positive bacterium, is a significant human pathogen known for its ability to form biofilms, which contributes to its virulence and resistance to treatment. nih.gov While L-tryptophan itself has been studied for its ability to interfere with biofilm formation in S. aureus, the specific effects of this compound are linked to its role as a building block for more complex antibiotics. nih.govnih.gov

| Pathogen | Class | Relevance of this compound |

| Staphylococcus aureus | Gram-positive bacteria | Susceptible to rebeccamycin, a derivative of this compound. nih.gov |

| Streptococcus faecalis | Gram-positive bacteria | Susceptible to rebeccamycin, a derivative of this compound. nih.gov |

| Gram-positive bacteria (general) | Bacterial Class | 7-chlorotryptophan exhibits bactericidal activity against this class of bacteria. biosynth.com |

Inhibition of Bacterial Protein Synthesis

Applications in Cellular Injury Detection

This compound has been investigated as a diagnostic agent for detecting cellular injury. smolecule.combiosynth.com This application is particularly relevant for conditions such as traumatic brain injury and inflammatory bowel disease. smolecule.combiosynth.com

The underlying mechanism for this diagnostic application involves the enzyme indoleamine 2,3-dioxygenase (IDO1). smolecule.com The activity of IDO1, an enzyme that breaks down tryptophan, increases significantly following cellular injury. smolecule.com In the presence of this compound, IDO1 preferentially cleaves the chlorine atom from the molecule. smolecule.com This enzymatic action results in the formation of a fluorescent byproduct. smolecule.com The intensity of this fluorescence can be measured and used as a quantitative marker for the extent of the cellular damage. smolecule.com

Interaction with Indoleamine 2,3-Dioxygenase (IDO1)

A notable biological interaction of this compound is with Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a crucial role in tryptophan metabolism. nih.gov IDO1 catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway, which involves the oxidative cleavage of the indole (B1671886) ring of tryptophan. nih.gov Research has demonstrated that in situations of cellular injury, such as traumatic brain injury or inflammatory bowel disease, the activity of IDO1 is upregulated. smolecule.com In the presence of this compound, IDO1 exhibits a distinct catalytic activity. smolecule.com

Preferential Cleavage Leading to Fluorescent Byproduct

A key aspect of the interaction between this compound and IDO1 is the enzyme's preferential cleavage of the chlorine atom from the compound. smolecule.com This enzymatic action results in the generation of a fluorescent byproduct. smolecule.com The intensity of this fluorescence can be measured and correlates with the extent of IDO1 activity, which in turn can be used as a quantitative marker for the degree of cellular injury. smolecule.com This specific mechanism has positioned this compound as a diagnostic tool in research settings to probe for and quantify cell damage in certain pathological conditions. biosynth.com

Impact on Enzyme Activity and Protein Function

The structural modification of this compound compared to its parent molecule, L-tryptophan, allows it to act as a modulator of various enzymatic processes and has implications for protein functionality.

Substrate or Inhibitor in Various Biological Processes

This compound serves as a substrate for several enzymes, influencing various biosynthetic pathways. It is a known precursor in the biosynthesis of rebeccamycin, an indolocarbazole alkaloid. creative-enzymes.com The enzyme this compound oxidase, which contains a noncovalently bound FAD, catalyzes the oxidation of this compound and shows a significant preference for it over L-tryptophan. creative-enzymes.comwikipedia.org

Furthermore, in the biosynthesis of kutznerides, antifungal and antimicrobial cyclic hexadepsipeptides, the enzyme KtzR catalyzes the chlorination of this compound at the C6 position. uniprot.org Notably, KtzR displays a 120-fold preference for this compound as a substrate compared to L-tryptophan. uniprot.orgresearchgate.net This highlights the specific role of the chlorinated tryptophan derivative in certain metabolic pathways. The compound is also a substrate for PrnB, an enzyme involved in the biosynthesis of the antifungal agent pyrrolnitrin. rcsb.orgpdbj.org

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Biological Pathway |

|---|---|---|

| Indoleamine 2,3-Dioxygenase (IDO1) | Preferential cleavage of chlorine atom | Tryptophan Metabolism / Cellular Injury Marker |

| This compound oxidase (RebO) | This compound + O₂ → 2-imino-3-(7-chloroindol-3-yl)propanoate + H₂O₂ | Rebeccamycin Biosynthesis |

| This compound 6-halogenase (KtzR) | This compound + FADH₂ + chloride + O₂ → 6,7-dichloro-L-tryptophan + FAD + 2 H₂O | Kutzneride Biosynthesis |

| PrnB | Rearrangement of this compound | Pyrrolnitrin Biosynthesis |

Potential Alteration of Protein Function via Incorporation

Due to its structural analogy to L-tryptophan, there is a potential for this compound to be incorporated into proteins during synthesis. smolecule.com The introduction of halogen atoms into amino acids can influence the properties of peptides and proteins, affecting factors like lipophilicity, catabolic stability, and membrane permeabilization activity. mdpi.com While specific studies on proteins incorporating this compound are not detailed, the general principles of halogenated amino acids suggest that its presence could alter the structure and, consequently, the function of the resulting protein. smolecule.commdpi.com This makes it a compound of interest for protein engineering and the development of novel bioactive molecules. smolecule.com

Advanced Research Methodologies and Engineering

Metabolic Engineering for Enhanced 7-Chloro-L-Tryptophan Production

Metabolic engineering has been pivotal in developing microbial cell factories for the fermentative production of this compound. nih.govfrontiersin.org By rationally modifying the genetic makeup of microorganisms, researchers have successfully channeled metabolic flux towards the synthesis of this target compound. frontiersin.org

Optimization in Microbial Hosts (Corynebacterium glutamicum, Escherichia coli)

Corynebacterium glutamicum and Escherichia coli have emerged as the primary microbial chassis for this compound production due to their well-characterized genetics and robust growth characteristics. nih.govmdpi.com

In C. glutamicum, an L-tryptophan producing strain was engineered to express the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes. nih.govresearchgate.net This allowed for the chlorination of L-tryptophan to this compound. nih.gov Initial efforts yielded 108 mg/L of this compound in flask cultures. researchgate.netnih.gov Further engineering of an L-tryptophan overproducing strain of C. glutamicum expressing these same enzymes resulted in the production of approximately 0.1 g/L of this compound. frontiersin.org

Escherichia coli has also been a target for metabolic engineering to produce halogenated tryptophan derivatives. biorxiv.orgresearchgate.net By introducing and optimizing the expression of halogenase and reductase genes, researchers have demonstrated the potential of E. coli as a versatile host for producing these compounds from glucose. researchgate.net

A crucial strategy for boosting this compound production is the overexpression of genes involved in its biosynthesis. In C. glutamicum, the overexpression of rebH (encoding a tryptophan 7-halogenase) and rebF (encoding a flavin reductase) from Lechevalieria aerocolonigenes was essential for the conversion of L-tryptophan to this compound. nih.govresearchgate.netnih.gov Studies have also explored the combined expression of prnA from Serratia grimesii or Serratia plymuthica with flavin reductase genes from various sources, which yielded higher production of this compound compared to other combinations. nih.gov

| Gene | Encoded Enzyme | Source Organism | Host Organism | Effect on Production |

| rebH | FAD-dependent halogenase | Lechevalieria aerocolonigenes | Corynebacterium glutamicum | Enables chlorination of L-tryptophan. nih.govresearchgate.net |

| rebF | NADH-dependent flavin reductase | Lechevalieria aerocolonigenes | Corynebacterium glutamicum | Regenerates FADH2 for RebH activity. nih.govresearchgate.net |

| prnA | Tryptophan 7-halogenase | Serratia grimesii, Serratia plymuthica | Corynebacterium glutamicum | Higher this compound production when combined with specific flavin reductases. nih.gov |

| fre | Flavin reductase | Escherichia coli | Corynebacterium glutamicum | Used in combination with prnA for enhanced production. nih.gov |

| trpE | Anthranilate synthase component I (feedback resistant) | Corynebacterium glutamicum | Corynebacterium glutamicum | Increases flux towards tryptophan biosynthesis. frontiersin.orgsmolecule.com |

| trpD | Anthranilate phosphoribosyltransferase | Escherichia coli | Corynebacterium glutamicum | Enhances flux through the tryptophan pathway. frontiersin.orgsmolecule.com |

This table summarizes key genes overexpressed in microbial hosts to enhance this compound production.

To overcome the natural regulation that limits amino acid production, researchers have engineered key enzymes to be resistant to feedback inhibition. A notable example is the engineering of anthranilate phosphoribosyltransferase, encoded by the trpD gene in Corynebacterium glutamicum. nih.gov A specific mutation, TrpDA162D, was created that showed resistance to feedback inhibition by L-tryptophan and had a higher affinity for its substrate. nih.gov Expressing this mutant enzyme in C. glutamicum led to a significant increase in L-tryptophan production, a necessary precursor for this compound. nih.gov

The halogenation of L-tryptophan by enzymes like RebH is dependent on the cofactor FADH2, which is regenerated by a flavin reductase that consumes NADH. nih.govfrontiersin.org Therefore, optimizing the regeneration of these cofactors is critical for efficient production. One approach involves the co-expression of L-amino acid deaminase (L-AAD) and a halogenase, creating a self-sufficient FAD/FADH2 regeneration system. nih.gov This system was shown to co-produce 7-chloro-tryptophan and indole (B1671886) pyruvic acid. nih.gov In whole-cell biotransformations, strengthening the FAD/FADH2 supply enhanced the synthesis of this compound by 15%. nih.gov Enzymatic systems combining a flavin reductase with an alcohol or formate (B1220265) dehydrogenase have also been developed to regenerate the necessary NADH. researchgate.net

The levels of enzyme expression can be precisely controlled to balance metabolic pathways and maximize product yield. Fine-tuning gene expression through the optimization of the ribosome binding site (RBS) has proven effective. researchgate.net In the production of this compound in C. glutamicum, optimizing the RBS of the rebH gene improved the chlorination of L-tryptophan. nih.govresearchgate.net This strategy allows for the modulation of translation rates of pathway enzymes, which is a powerful tool for optimizing synthetic pathways. researchgate.net

Cofactor Regeneration System Optimization (FADH2/NADH)

Artificial Biosynthetic Pathway Construction

Beyond optimizing existing pathways, researchers have constructed entirely artificial biosynthetic pathways to produce novel compounds. frontiersin.orgnih.gov For instance, a hybrid pathway combining enzymes from the rebeccamycin (B1679247) and violacein (B1683560) biosynthesis pathways was constructed in E. coli to generate 7-chloro analogues of violacein. biorxiv.orgnih.gov This involved expressing the rebeccamycin halogenase (RebH) and flavin reductase (RebF) to produce this compound, which was then utilized by the violacein biosynthetic enzymes. biorxiv.orgnih.gov This "GenoChemetic" approach demonstrates the potential of mixing and matching enzymes from different natural product pathways to create new molecules. acs.org

Chemoenzymatic and Biocatalytic Approaches

The integration of chemical and enzymatic methods provides a powerful strategy for the synthesis of complex molecules like this compound and its derivatives. These approaches leverage the high selectivity of enzymes and the versatility of chemical reactions.

Immobilized Enzyme Systems

To enhance stability and reusability, enzymes involved in the synthesis of this compound are often immobilized. A common technique is the creation of cross-linked enzyme aggregates (CLEAs). For instance, tryptophan 7-halogenase, which catalyzes the chlorination of L-tryptophan, faces stability issues on its own. wikipedia.org To overcome this, a "combi-CLEA" has been developed, where the halogenase is co-immobilized with auxiliary enzymes like flavin reductase and alcohol dehydrogenase. wikipedia.org These partner enzymes are crucial for regenerating the necessary cofactors FADH₂ and NADH, respectively. wikipedia.org This immobilized system allows for larger-scale reactions and has been successfully used for the gram-scale enzymatic bromination of tryptophan. frontiersin.org The application of combi-CLEAs has proven to be a significant advancement, enabling halogenation on a gram scale, a substantial improvement over the limited scale of purified enzymes or lysates. nih.gov

Use of NADH Mimics

A significant challenge in using flavin-dependent halogenases is the requirement for the reduced cofactor FADH₂, which is typically regenerated by an auxiliary enzyme system. acs.org To simplify this process, synthetic NADH mimics have been explored as an alternative to enzymatic cofactor regeneration. acs.orgacs.org These mimics can stoichiometrically replace the need for flavin reductase and a dehydrogenase, making the reaction setup simpler and more robust. nih.govacs.org

Studies have shown that certain NADH mimics can lead to faster halogenation reaction rates compared to the traditional enzymatic regeneration system. acs.orgmdpi.com For example, the use of specific mimics resulted in a 3.5 to 4.7 times faster initial rate of L-tryptophan chlorination. mdpi.com In a semi-preparative scale reaction, an immobilized tryptophan 7-halogenase (RebH) in combination with an NADH mimic produced 126.7 mg of this compound with a 74.9% yield over eight days. acs.org This approach demonstrates the potential for scalable and more efficient production of halogenated tryptophans. acs.orgacs.org

| Enzyme System | Approach | Key Findings | Reference |

| Tryptophan 7-halogenase (RebH) | Immobilization as CLEAs | Enhanced stability and enabled larger-scale reactions. wikipedia.org | wikipedia.org |

| RebH, Flavin Reductase, Alcohol Dehydrogenase | Co-immobilization as combi-CLEAs | Successful gram-scale bromination of tryptophan. frontiersin.org | frontiersin.org |

| Tryptophan Halogenases (PyrH, Thal, RebH) | NADH Mimics | Faster initial reaction rates compared to enzymatic cofactor regeneration. acs.orgmdpi.com | acs.orgmdpi.com |

| Immobilized RebH | NADH Mimics | Production of 126.7 mg of this compound with 74.9% yield. acs.org | acs.org |

Dynamic Kinetic Resolution for Asymmetric Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral molecules, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. princeton.edu This process involves the concurrent kinetic resolution of a racemate and the in-situ racemization of the slower-reacting enantiomer. princeton.edu

In the context of tryptophan derivatives, L-amino acid oxidases (L-AAOs) have been utilized for the synthesis of D-amino acids through dynamic stereoinversion. acs.org The L-amino acid is oxidized to the corresponding imino acid, which is then non-selectively reduced back to the racemic amino acid. acs.org The L-amino acid oxidase RebO from the actinomycete Lechevalieria aerocolonigenes shows a preference for L-7-chlorotryptophan. acs.org This enzyme has been used in a dynamic stereoinversion process with an ammonia-borane complex to produce D-configured halotryptophans with over 98% enantiomeric excess. acs.org By combining biocatalytic halogenation with dynamic stereoinversion in a sequential one-pot reaction, D-configured 5- or 7-bromotryptophan has been synthesized with approximately 90% conversion and high enantiomeric excess. acs.org This represents the first instance of combining these two biocatalytic strategies to access non-natural D-tryptophan derivatives. acs.org

Structural Biology and Mechanistic Studies of Related Enzymes

Understanding the three-dimensional structure and reaction mechanisms of enzymes that interact with this compound is crucial for their application and engineering.

X-ray Crystallography and Spectroscopic Studies

X-ray crystallography has provided significant insights into the structure of enzymes involved in the biosynthesis of compounds from this compound. The crystal structure of PrnB, an enzyme that catalyzes the rearrangement of this compound in the pyrrolnitrin (B93353) pathway, has been determined in complex with both D- and L-isomers of 7-chlorotryptophan (B86515) and tryptophan. nih.goved.ac.uknih.gov These structures revealed a common hydrophobic pocket for the indole ring but showed different binding conformations for the various ligands. nih.gov Specifically, the amino group of L-tryptophan and this compound directly coordinates with the heme iron, which is not possible for the D-isomers due to steric clashes. nih.gov

Spectroscopic studies, including kinetic analysis, have supported the mechanistic proposals derived from structural data. wikipedia.org For instance, studies on tryptophan 7-halogenase have shown that flavin redox chemistry is completed before the chlorination step and can even occur in the absence of tryptophan, suggesting these two processes are decoupled. wikipedia.org Spectroscopic analysis of engineered tryptophan synthase (TrpB) variants has revealed that activating mutations often suppress the decomposition of a key electrophilic intermediate, the amino-acrylate, thereby enhancing the enzyme's synthetic potential. researchgate.net

| Enzyme | Ligand | PDB ID | Key Structural/Spectroscopic Finding | Reference |

| PrnB | This compound | Not specified | Amino group of the ligand coordinates with the heme iron. nih.gov | nih.gov |

| PrnB | 7-chloro-D-tryptophan | Not specified | Carboxyl oxygen atom ligates to the heme iron. nih.gov | nih.gov |

| Tryptophan 7-halogenase (PrnA) | Tryptophan | 2AR8 | A >10 Å tunnel separates the FAD and tryptophan binding sites. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Tryptophan 5-halogenase (PyrH) | Tryptophan | Not specified | Structural similarity to PrnA, but with differences in a loop near the active site influencing regioselectivity. acs.org | acs.org |

QM/MM Methods for Reaction Mechanism Elucidation

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful computational tools used to study enzyme-catalyzed reaction mechanisms. bris.ac.uk These methods treat the reactive part of the system with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics.

QM/MM simulations have been employed to investigate the chlorination of tryptophan by tryptophan 7-halogenase. bris.ac.uknih.gov These studies have examined the potential energy and free energy surfaces of the reaction, providing insights into the roles of key active site residues. bris.ac.uk It is proposed that a hypochlorous acid (HOCl) molecule, formed at the FAD binding site, travels through a channel to the tryptophan binding site. acs.orgbris.ac.uk In the active site, a lysine (B10760008) residue (K79 in PrnA) acts as a proton donor to activate the HOCl, while a glutamate (B1630785) residue (E346 in PrnA) acts as a proton acceptor from the tryptophan substrate. bris.ac.uknih.gov Both QM/MM potential energy and free energy calculations agree on the nature of the rate-limiting step and provide similar geometric features for the reaction's stationary points. bris.ac.uk These computational studies are crucial for understanding the detailed atomic-level mechanism of enzymatic halogenation.

Analytical Techniques for Identification and Quantification

NMR and MS Analyses

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to the protons on the indole ring and the amino acid side chain. For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the proton signals for this compound hydrochloride have been reported with specific chemical shifts (δ) and coupling constants (J) that are unique to its structure. rsc.org The chemical shifts for the indole and side-chain protons allow for the unambiguous assignment of the chlorine atom's position at the 7th carbon of the indole ring. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for this purpose. In ESI-MS analysis, this compound typically exhibits a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in a pair of molecular ion peaks, such as [M-H]⁻ ions at m/z 237.0 and 239.0, which is consistent with a monochlorinated tryptophan. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy. biorxiv.org

The following table summarizes representative NMR and MS data for this compound and a related compound.

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| This compound hydrochloride | ¹H NMR (in D₂O) | δH: 6.91 (t, 1H, J = 7.6 Hz), 7.07 (d, 1H, J = 7.6 Hz), 7.14 (s, 1H), 7.38 (d, 1H, J = 8.0 Hz) | rsc.org |

| This compound | ESI-MS | [M-H]⁻ ions at m/z 237.0 and 239.0 in a ~3:1 ratio | |

| N-acetyl-7-chloro-dl-tryptophan | ¹H NMR (300 MHz, CD₃OD) | δ: 7.55 (d, J = 7.9 Hz, 1H), 7.17 (s, 1H), 7.03 (d, J = 7.6 Hz, 1H), 6.92 (t, J = 7.7 Hz, 1H), 3.74 (dd, J = 9.2, 4.0 Hz, 1H), 3.38 (dd, J = 15.2, 4.0 Hz, 1H), 3.06 (dd, J = 15.2, 9.2 Hz, 1H) | nih.gov |

| This compound methyl ester | ¹H NMR (500 MHz, MeOD) | δ 7.52 (dd, J = 0.9, 7.9 Hz, 1H, H7), 7.32 (s, 1H, H13), 7.19 (dd, J = 0.8, 7.6 Hz, 1H, H9), 7.07 (t, J = 7.8 Hz, 1H, H8) | semanticscholar.org |

HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound in complex mixtures, such as fermentation broths or biological samples. semanticscholar.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) separates this compound from other components based on its physicochemical properties. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) and a polar mobile phase are employed. nih.govfrontiersin.org The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. For instance, using a C18 column with a gradient of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TFA), this compound can be effectively separated and detected. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. nih.govsemanticscholar.org After separation by HPLC, the eluent is introduced into the mass spectrometer, which provides mass information for the eluted compounds. This allows for the confirmation of the identity of the this compound peak and its quantification, even at low concentrations. semanticscholar.orgmdpi.com The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can further enhance the selectivity and sensitivity of the analysis. mdpi.com

The following table provides an overview of HPLC-MS methods used for the analysis of tryptophan derivatives, which are applicable to this compound.

| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reversed-phase HPLC | Alltech C₁₈ Econosil (4.6 by 250 mm) | 5 to 40% CH₃CN-H₂O plus 0.1% TFA (gradient) | UV (210 nm) | Purity assessment of synthesized this compound | nih.gov |

| LC-MS | Thermo Finnigan Surveyor and Finnigan MAT LCQ systems | Not specified | ESI-MS | Analysis of 7-chloro-indole pyruvic acid derived from this compound | nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) - MS | ZIC-pHILIC (150 mm x 4.6 mm, 5 µm) | Gradient of 20 mM (NH₄)₂CO₃ in H₂O and acetonitrile | Thermo Orbitrap QExactive MS | Metabolomics analysis of samples containing tryptophan analogues | semanticscholar.org |

| UHPLC-MS/MS | Shiseido CAPCELL PAK MG II C18 (i.d. 1.5 mm × 150 mm, 3 μm) | Gradient of 0.1% FA in water and 0.1% FA in acetonitrile | Triple quadrupole MS (MRM mode) | Quantification of tryptophan and its metabolites | mdpi.com |

Future Directions and Emerging Research Areas

Exploration of Novel Enzymatic Halogenases

The discovery and characterization of new enzymatic halogenases are crucial for expanding the biocatalytic toolbox for the synthesis of 7-chloro-L-tryptophan and other halogenated compounds. Flavin-dependent halogenases, in particular, offer a green alternative to traditional chemical halogenation methods by utilizing harmless alkali halides and molecular oxygen. mdpi.comnih.gov

Researchers are actively mining genomic and metagenomic datasets to identify putative flavin-dependent halogenase genes. mdpi.com This approach has already led to the discovery of novel halogenases with unique substrate specificities and regioselectivities. For instance, the identification of XszenFHal, a tryptophan 5-halogenase, has broadened the potential for producing 5-halogenated indole (B1671886) derivatives. nih.gov Similarly, two new flavin-dependent halogenases from the bacterial consortia of Botryococcus braunii were found to catalyze mono- and dibromination, showcasing the diverse catalytic abilities of these enzymes. mdpi.com

A significant area of interest is the identification of halogenases that can act on this compound itself, to produce di-halogenated derivatives. An example is the this compound 6-halogenase (KtzR) from Kutzneria sp. 744, which works in conjunction with a tryptophan 7-halogenase (KtzQ) to produce 6,7-dichloro-L-tryptophan. expasy.orguniprot.orgqmul.ac.uk This enzyme exhibits a 120-fold preference for this compound over L-tryptophan as a substrate. expasy.orguniprot.orgqmul.ac.ukmicrobialtec.com More recently, a naturally occurring tryptophan dihalogenase, SsDiHal, was identified from Saccharothrix sp. NRRL B-16348, which sequentially chlorinates tryptophan to yield 7-chlorotryptophan (B86515) and then 6,7-dichlorotryptophan. researchgate.net

The exploration for new halogenases is not limited to those acting on free tryptophan. Research has demonstrated that some halogenases can halogenate tryptophan residues within peptides, opening up new avenues for post-translational modification of proteins and peptides. mdpi.com

Table 1: Examples of Recently Discovered Tryptophan Halogenases

| Enzyme | Organism | Regioselectivity | Substrate(s) | Product(s) |

| XszenFHal | Xenorhabdus szentirmaii | C5 | Tryptophan, indole, and indole derivatives | 5-chloro products nih.gov |

| SpH1 | Sphingomonas sp. (from Botryococcus braunii consortia) | - | Indole, indole derivatives, phenol (B47542) derivatives | Monobrominated products mdpi.com |

| SpH2 | Sphingomonas sp. (from Botryococcus braunii consortia) | - | Indole, indole derivatives, phenol derivatives | Mono- and dihalogenated products mdpi.com |

| KtzR | Kutzneria sp. 744 | C6 | This compound, L-tryptophan | 6,7-dichloro-L-tryptophan, 6-chloro-L-tryptophan uniprot.org |

| SsDiHal | Saccharothrix sp. NRRL B-16348 | C7 and C6 | Tryptophan | 7-chlorotryptophan, 6,7-dichlorotryptophan researchgate.net |

Development of Advanced Biosynthetic Strategies for Complex Derivatives

The biosynthesis of this compound is the first step in the production of various complex natural products with significant biological activities. bris.ac.uknih.gov Advanced biosynthetic strategies are being developed to harness and engineer these pathways for the production of novel and valuable derivatives. nih.govresearchgate.net

Metabolic engineering and synthetic biology approaches are being employed to create microbial cell factories capable of producing this compound and its derivatives from simple carbon sources. nih.govresearchgate.netnih.gov This involves the heterologous expression of tryptophan halogenases and flavin reductases in host organisms like Escherichia coli and Corynebacterium glutamicum. nih.govresearchgate.net For instance, engineered E. coli strains have been developed to biosynthesize not only this compound but also other halogenated tryptophans like 6-chloro-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan. nih.gov